![molecular formula C30H42F6N4Sb- B13419127 antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride CAS No. 41494-34-2](/img/structure/B13419127.png)
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-): is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity. It is composed of a tris[4-(diethylamino)phenyl]ammonium cation and a hexafluoroantimonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) typically involves the reaction of tris[4-(diethylamino)phenyl]amine with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving tris[4-(diethylamino)phenyl]amine in a suitable solvent such as chloroform or dichloromethane.
- Adding hexafluoroantimonic acid dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and washing with a non-polar solvent to remove any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tris[4-(diethylamino)phenyl]amine oxide, while reduction could produce tris[4-(diethylamino)phenyl]amine.
Scientific Research Applications
Chemistry: In chemistry, Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is used as an intermediate in the synthesis of photochromic dyes and as a hole-transporting material in organic light-emitting diodes (OLEDs) .
Biology and Medicine: The compound’s unique properties make it useful in biological research, particularly in the study of cellular processes and as a potential therapeutic agent.
Industry: In the industrial sector, it is employed in the production of advanced materials, including optoelectronic devices and nanostructured films .
Mechanism of Action
The mechanism of action of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) involves its interaction with molecular targets through its functional groups. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its molecular structure allows it to participate in charge transfer processes, making it valuable in optoelectronic applications .
Comparison with Similar Compounds
- Tris[4-(dimethylamino)phenyl]amine
- Tris[4-(methoxyphenyl)]amine
- Tris[4-(bromophenyl)]amine
Uniqueness: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is unique due to its specific combination of functional groups, which confer distinct electronic properties. This makes it particularly suitable for applications in optoelectronics and as a hole-transporting material .
Properties
CAS No. |
41494-34-2 |
|---|---|
Molecular Formula |
C30H42F6N4Sb- |
Molecular Weight |
694.4 g/mol |
IUPAC Name |
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride |
InChI |
InChI=1S/C30H42N4.6FH.Sb/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6;;;;;;;/h13-24H,7-12H2,1-6H3;6*1H;/q;;;;;;;+5/p-6 |
InChI Key |
SWHALQSKQOETJC-UHFFFAOYSA-H |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


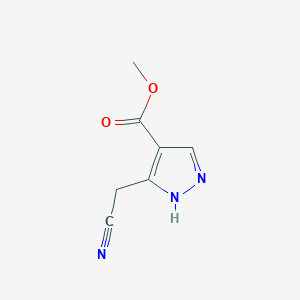

![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
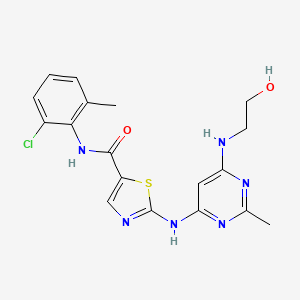
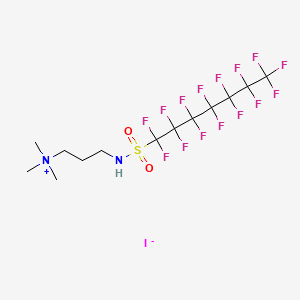


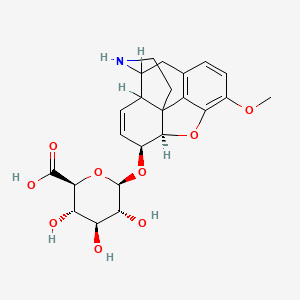
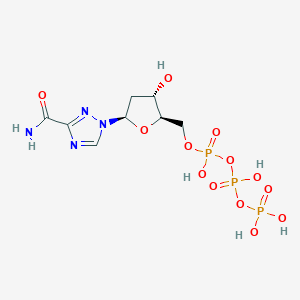

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
